2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole
Brand Name: Vulcanchem
CAS No.: 841200-42-8
VCID: VC0142924
InChI: InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)15-13(16)14/h4-7H,8-10H2,1-3H3
SMILES: C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1Cl
Molecular Formula: C13H19ClN2OSi
Molecular Weight: 282.843

2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole

CAS No.: 841200-42-8

Cat. No.: VC0142924

Molecular Formula: C13H19ClN2OSi

Molecular Weight: 282.843

* For research use only. Not for human or veterinary use.

2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole - 841200-42-8

Specification

CAS No. 841200-42-8
Molecular Formula C13H19ClN2OSi
Molecular Weight 282.843
IUPAC Name 2-[(2-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)15-13(16)14/h4-7H,8-10H2,1-3H3
Standard InChI Key MTBFHRDRUBNDLV-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1Cl

Introduction

Chemical Identity and Structural Properties

2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole is an organic compound characterized by a benzimidazole core with specific functional group modifications. The compound features a chloro substituent at position 2 and a trimethylsilanylethoxymethyl group at position 1, creating a unique molecular architecture with distinctive chemical properties.

Basic Identification Parameters

The compound is identified through multiple chemical identifiers and nomenclature systems as summarized in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number841200-42-8
Molecular FormulaC13H19ClN2OSi
Molecular Weight282.84 g/mol
IUPAC Name2-[(2-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane
InChIInChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)15-13(16)14/h4-7H,8-10H2,1-3H3
InChIKeyMTBFHRDRUBNDLV-UHFFFAOYSA-N
SMILESCSi(C)CCOCN1C2=CC=CC=C2N=C1Cl

The compound has several common synonyms that appear in scientific literature and chemical databases:

  • 2-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-benzimidazole

  • 2-[(2-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane

  • 2-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole

  • 2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazole

Structural Characteristics

The molecular structure consists of a benzimidazole core with a chlorine atom at the 2-position and a trimethylsilanylethoxymethyl group attached to the nitrogen at position 1. This structure creates a molecule with specific electronic and steric properties that influence its reactivity and applications.

The compound possesses 18 heavy atoms with no defined or undefined stereocenters. The molecule has a formal charge of 0 and is presented as a covalently-bonded single unit . The structural complexity score is calculated at 272, indicating moderate molecular complexity .

Physicochemical Properties

The physicochemical properties of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole determine its behavior in various chemical environments and influence its potential applications.

Physical Characteristics

2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole appears as an off-white solid at standard conditions . This physical state is important for handling, storage, and formulation considerations in research and industrial applications.

Solubility Profile

The compound demonstrates selective solubility in organic solvents, with documented solubility in:

  • Chloroform

  • Dichloromethane

  • Ethyl acetate

This solubility profile is advantageous for organic synthesis applications, particularly in pharmaceutical intermediate preparation.

Computed Molecular Properties

Additional molecular properties have been calculated through computational methods and are presented in Table 2.

Table 2: Computed Molecular Properties

PropertyValueComputational Method
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Cactvs 3.4.8.18
Rotatable Bond Count5Cactvs 3.4.8.18
Exact Mass282.0955175 DaPubChem 2.2
Monoisotopic Mass282.0955175 DaPubChem 2.2
Topological Polar Surface Area27.1 ŲCactvs 3.4.8.18
Complexity272Cactvs 3.4.8.18

These properties provide insights into the molecule's potential for various chemical interactions, including its ability to participate in hydrogen bonding (limited by the absence of hydrogen bond donors), its flexibility (indicated by rotatable bond count), and its potential for membrane permeation (suggested by the moderate topological polar surface area) .

Synthesis Methods

The synthesis of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole involves specific reaction pathways that have been documented in chemical literature.

Related Synthetic Procedures

In related benzimidazole chemistry, the hydroxyl group of (1H-benzimidazole-2-yl)methanol can be converted into a chloromethyl group through reaction with thionyl chloride to give 2-(chloromethyl)-1H-benzimidazole derivatives . Similar reaction principles might be applied in the synthesis of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole, with appropriate modifications to introduce the trimethylsilanylethoxymethyl substituent.

Applications and Uses

2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole has specific applications in pharmaceutical research and development.

Pharmaceutical Intermediate

The compound's primary documented application is as an intermediate in the preparation of Rabeprazole (R070500) impurities . Rabeprazole is a proton pump inhibitor used in the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers. The preparation of pharmaceutical impurities is crucial for:

  • Establishing reference standards for quality control

  • Developing analytical methods for impurity detection

  • Ensuring pharmaceutical safety through impurity profiling

Building Block in Organic Synthesis

2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole is classified as a building block for organic synthesis , suggesting its utility in constructing more complex molecular structures. The reactive chloro group at the 2-position enables further transformations, making this compound valuable in divergent synthesis strategies.

Structure-Activity Relationships and Biological Relevance

While specific biological activity data for 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole itself is limited in the search results, insights can be drawn from studies on related benzimidazole derivatives.

Benzimidazole Pharmacophore

Benzimidazole and its derivatives constitute an important class of heterocyclic compounds with diverse pharmacological properties. The benzimidazole scaffold appears in numerous drugs and bioactive compounds with activities including:

  • Antitumor

  • Antibacterial

  • Antifungal

  • Antiviral

  • Anticonvulsant

  • Antidepressant

  • Analgesic

  • Anti-inflammatory

  • Antidiabetic

Structure-Activity Insights from Related Compounds

Research on similar 2-chlorobenzimidazole derivatives has revealed interesting structure-activity relationships. For instance, studies have shown that:

  • The presence of halo substituents (such as chloro or bromo) at position 5 of the benzimidazole ring can enhance antibacterial activity, particularly against Staphylococcal species including methicillin-resistant Staphylococcus aureus (MRSA) .

  • 2-Chloromethyl benzimidazole derivatives with 5-bromo or 5-chloro substituents have demonstrated activity against both Gram-positive bacteria and certain Gram-negative species such as Burkholderia cepacia .

  • The unsubstituted benzimidazole core often exhibits stronger antimicrobial activity compared to derivatives with additional substitutions at position 5 .

These findings suggest potential directions for investigating the biological activity of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole and structurally related compounds.

Analytical Considerations

Characterization Methods

The compound can be characterized using standard analytical techniques employed for organic compounds:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for definitive structural determination

Future Research Perspectives

Several research directions could be explored to expand our understanding of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole:

  • Optimization of synthetic routes to improve yield and purity

  • Exploration of biological activity, particularly antimicrobial properties, based on the structure-activity relationships observed in related benzimidazole derivatives

  • Investigation of alternative applications beyond pharmaceutical intermediate use

  • Examination of reactivity patterns for developing new chemical transformations

  • Assessment of pharmaceutical impurity profiles related to Rabeprazole synthesis

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